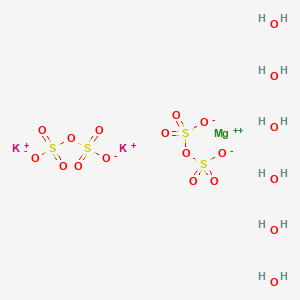
BAKUCHIOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This plant is native to parts of Eastern Asia, including China and India, where it has been used in traditional medicine for various skin conditions and as an anti-inflammatory agent . Bakuchiol has gained significant attention in recent years due to its potential as a natural alternative to retinol, offering similar anti-aging benefits without the associated irritation .
准备方法
Synthetic Routes and Reaction Conditions
Bakuchiol can be synthesized through various chemical routes. One common method involves the extraction of this compound from Psoralea corylifolia seeds using solvents such as petroleum ether or ethanol. The extract is then subjected to column chromatography for purification . Another approach involves the total synthesis of this compound, which includes constructing its carbon tetra-alkylated stereocenter through several strategies .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Psoralea corylifolia seeds. Techniques such as cold-pressing or solvent extraction are employed, with cold-pressing being a more natural and gentle method that helps retain the beneficial properties of the oil . Solvent extraction, on the other hand, can yield higher quantities of this compound but may require additional purification steps .
化学反应分析
Types of Reactions
Bakuchiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or create derivatives with improved efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced biological activities, such as improved antioxidant or anti-inflammatory properties .
科学研究应用
Bakuchiol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cosmetic Industry: This compound is widely used in skincare products for its anti-aging, anti-inflammatory, and antioxidant properties
Pharmaceutical Industry: It has shown potential in treating various skin conditions, including acne, melasma, and hyperpigmentation.
Biological Research: This compound’s ability to modulate gene expression and inhibit matrix metalloprotease (MMP) activity makes it a valuable compound for studying skin aging and related processes
Medical Research: Studies have demonstrated this compound’s anticancer, antibacterial, and antifungal activities, making it a promising candidate for developing new therapeutic agents
作用机制
Bakuchiol exerts its effects through multiple mechanisms. It acts as a powerful antioxidant, scavenging free radicals and slowing down the skin aging process . Additionally, this compound inhibits inflammatory reactions and reduces skin damage caused by external factors such as ultraviolet rays and pollutants . It also modulates gene expression in a manner similar to retinol, leading to improved skin firmness and reduced signs of aging .
相似化合物的比较
Bakuchiol is often compared to retinol due to its similar anti-aging effects. unlike retinol, this compound does not cause skin irritation or sensitivity to sunlight . Other similar compounds include:
Retinol: A well-known anti-aging compound but can cause skin irritation.
Tretinoin: A synthetic derivative of retinol with potent anti-aging effects but higher risk of skin irritation.
This compound’s unique combination of efficacy and gentleness makes it a valuable alternative to these compounds in skincare and therapeutic applications .
属性
CAS 编号 |
17015-60-0 |
|---|---|
分子式 |
C17H22O |
分子量 |
242.36 g/mol |
IUPAC 名称 |
4-[(1E)-3-ethenyl-7-methylocta-1,6-dienyl]phenol |
InChI |
InChI=1S/C17H22O/c1-4-15(7-5-6-14(2)3)8-9-16-10-12-17(18)13-11-16/h4,6,8-13,15,18H,1,5,7H2,2-3H3/b9-8+ |
InChI 键 |
HFGJBFLUJAGDTP-CMDGGOBGSA-N |
手性 SMILES |
CC(=CCCC(C=C)/C=C/C1=CC=C(C=C1)O)C |
SMILES |
CC(=CCCC(C=C)C=CC1=CC=C(C=C1)O)C |
规范 SMILES |
CC(=CCCC(C=C)C=CC1=CC=C(C=C1)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


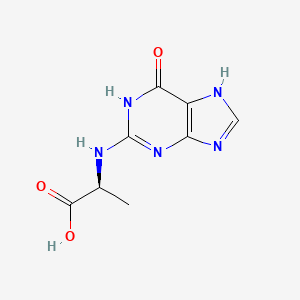
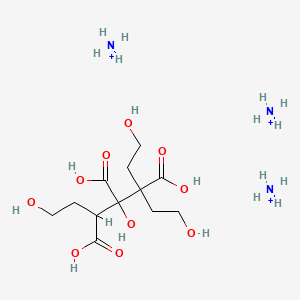
![ethyl (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B579052.png)

![(13aS)-2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-11-ol](/img/structure/B579058.png)
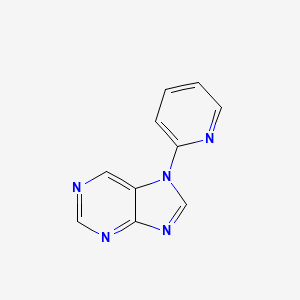
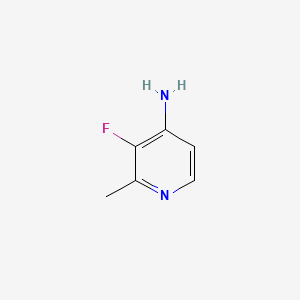
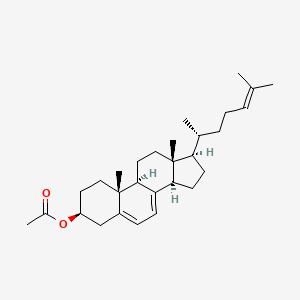
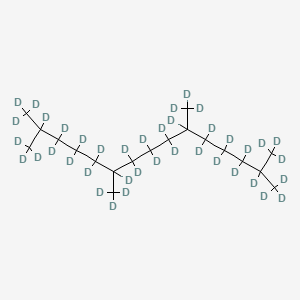
![Cyclopenta[cd]fluoranthene](/img/structure/B579070.png)
![(Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine](/img/structure/B579071.png)
